molecular formula C7H8ClN B14625418 Benzenamine, N-chloro-2-methyl- CAS No. 57218-02-7

Benzenamine, N-chloro-2-methyl-

Cat. No.: B14625418
CAS No.: 57218-02-7
M. Wt: 141.60 g/mol
InChI Key: SHLTXWFNRJQZTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, N-chloro-2-methyl- can be synthesized through several methods. One common approach involves the chlorination of N-methylaniline. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-chloro-2-methyl- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-chloro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Phenolic compounds and amines are typical products.

    Electrophilic Substitution: Nitrobenzenes and sulfonated benzenes are common products.

Scientific Research Applications

Benzenamine, N-chloro-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-chloro-2-methyl- involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. This activation facilitates the formation of intermediates such as Meisenheimer complexes, which subsequently undergo further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-chloro-2-methyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group on the aromatic ring provides distinct chemical properties compared to its isomers.

Properties

CAS No.

57218-02-7

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

N-chloro-2-methylaniline

InChI

InChI=1S/C7H8ClN/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,1H3

InChI Key

SHLTXWFNRJQZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCl

Origin of Product

United States

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